molecular formula C10H9NO2 B13664113 Methyl indolizine-5-carboxylate

Methyl indolizine-5-carboxylate

Cat. No.: B13664113
M. Wt: 175.18 g/mol
InChI Key: MASNXMYMWGWREF-UHFFFAOYSA-N
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Description

Methyl indolizine-5-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl indolizine-5-carboxylate typically involves the cyclization of pyridine derivatives with suitable reagents. One common method is the reaction of pyridine with an alkylating agent, followed by cyclization using a base. For example, the reaction of 2-pyridinecarboxaldehyde with methyl iodide in the presence of a base like sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Photooxygenation Reactions

Methyl indolizine-5-carboxylate undergoes self-sensitized or dye-sensitized photooxygenation depending on substituents and reaction conditions:

Condition Mechanism Intermediates/Products Key Findings
MethanolSinglet oxygen (¹O₂) trappingPeroxidic zwitterion D Methanol promotes C3–N bond cleavage, leading to pyrrole ring-opening products .
AcetonitrileDioxetane formationDioxetane E across C2–C3 bondSolvent polarity stabilizes dioxetane intermediates, favoring fragmentation pathways .

This reaction is critical for understanding oxidative degradation pathways and potential bioactive metabolite formation.

1,3-Dipolar Cycloaddition

The indolizine core participates in cycloaddition reactions for functionalization:

Reactant Conditions Product Yield Application
Pyridinium salt + electron-deficient acetyleneBase-mediated (e.g., Et₃N)Trisubstituted indolizine derivatives (e.g., 5e )65–78%Synthesis of anti-inflammatory COX-2 inhibitors .

Mechanism :

  • Generation of pyridinium ylide via deprotonation.

  • Attack on acetylene’s triple bond, followed by cyclization and aromatization .

Nucleophilic Substitution

The ester group at position 5 is reactive toward nucleophiles:

Nucleophile Conditions Product Reactivity Trend
AminesReflux in THFAmide derivativesElectron-withdrawing substituents enhance electrophilicity.
AlkoxidesRoom temperature, polar aprotic solventEther analogsSteric hindrance at the indolizine core moderates reaction rates.

This reactivity enables modular derivatization for pharmacological optimization.

Tandem Aza-Wittig/Imine Cyclization

A three-step sequence constructs complex fused indolizines:

Step Reactants Key Intermediate Isomer Ratio
Aza-WittigIminophosphorane + dialdehydeImine-
Imine formationIntramolecular cyclizationIminium intermediate-
Electrophilic substitutionAromatizationBisthienoindolizine isomers (e.g., 19 , 20 )1:1

Notable Observation :

  • Isomer formation depends on aldehyde attack site (C-2 vs. C-3), with near-identical thermodynamic stability (ΔE = 0.4 kcal/mol) .

Electrophilic Aromatic Substitution

The electron-rich indolizine ring undergoes regioselective electrophilic attacks:

Reagent Position Product Driving Force
Acetyl chlorideC-33-Acetyl-indolizine-5-carboxylateResonance stabilization of cationic intermediate .
Nitration (HNO₃/H₂SO₄)C-11-Nitro-indolizine-5-carboxylateDirected by ester group’s meta-directing effect.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

Derivative Modification Biological Activity MIC (MTB)
5h 4-Fluorobenzoyl at C-3Anti-tubercular (MDR-TB)5 μg/mL
5i 3-Methoxybenzoyl at C-3COX-2 inhibition (IC₅₀ = 0.8 μM)-

Key Insight :

  • Methoxy or halogen substituents at C-3 enhance target binding via hydrophobic/electrostatic interactions .

Scientific Research Applications

Methyl indolizine-5-carboxylate is a chemical compound with applications in pharmaceutical development, biological activities, and organic synthesis. It belongs to the indolizine family, which are bicyclic heteroaromatic compounds featuring a five-membered ring containing nitrogen. A methyl ester group is present at the carboxylic acid position, enhancing its solubility and reactivity.

Scientific Research Applications

Pharmaceutical Development

  • Anti-Tuberculosis Agents: Derivatives of this compound are being explored as potential anti-tuberculosis agents.
    In vitro whole-cell anti-tuberculosis (TB) screening against susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) using the resazurin microplate assay method has been performed to evaluate the cytotoxicity using the MTT assay .

Biological Research

  • Biological Activities: Indolizines, including this compound, have been investigated for their biological activities.
  • Interactions with Biological Targets: Studies on this compound have focused on its interactions with biological targets.

Organic Synthesis

  • Methods of Synthesis: The synthesis of this compound can be achieved through various methods.

Structural Comparison

  • This compound shares structural similarities with other compounds in the indolizine family.

Table: Comparison of Indolizine Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
IndolizineBicyclic structureAntimicrobial, anticancerBasic parent structure
7-MethylindolizineSimilar ring systemEnhanced cytotoxicity against cancerMethyl substitution at position 7
2-MethylindolizineSimilar ring systemModerate antibacterial activityMethyl substitution at position 2
Indole-5-carboxylic acidRelated heterocycleAnti-inflammatory propertiesDifferent functional group

Mechanism of Action

The mechanism of action of methyl indolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness: Methyl indolizine-5-carboxylate stands out due to its unique structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl indolizine-5-carboxylate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h2-7H,1H3

InChI Key

MASNXMYMWGWREF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CN21

Origin of Product

United States

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